Decamethylene diisocyanate

Description

Historical Context and Evolution of Decamethylene Diisocyanate Studies

The study and application of isocyanates gained significant momentum in the 1930s with the pioneering work on polyurethanes. While the initial focus was largely on aromatic diisocyanates, the unique properties of aliphatic diisocyanates soon garnered attention. An early mention of this compound in the context of material science appears in a 1943 patent, where it was used to treat polyamide yarn to improve its properties. google.com This early work hinted at the potential of long-chain aliphatic diisocyanates to modify and enhance existing polymers.

The synthesis of this compound has been achieved through various methods, with the phosgenation of decamethylene diamine being a common route. google.com Over the years, research has also explored phosgene-free synthesis pathways, driven by the desire for greener and safer chemical processes. google.comresearchgate.net The evolution of its study has been closely tied to the broader development of polyurethane chemistry and the quest for polymers with tailored properties.

Significance of this compound in Contemporary Chemical Science

The significance of this compound in modern chemical science lies in the specific properties it imparts to polymers. Its long, flexible ten-carbon chain contributes to the elasticity and lower glass transition temperatures of the resulting polyurethanes. This makes it a valuable component in the synthesis of soft and flexible materials.

Recent research has highlighted its role in the development of bio-based thermoplastic polyurethanes (TPUs). acs.orgosti.gov By reacting this compound with bio-derived polyols, researchers are creating more sustainable elastomers. researchgate.netresearchgate.net Comparative studies with other aliphatic diisocyanates have shown that the chain length of the diisocyanate plays a crucial role in determining the final properties of the polymer, such as tensile strength and crystallinity. acs.orgosti.gov The longer chain of this compound, for instance, can influence the phase separation and mechanical properties of segmented polyurethanes. researchgate.net

The reactivity of its isocyanate groups allows for efficient polymerization and crosslinking, making it a reliable building block in various polymer architectures. google.com

Interdisciplinary Research Landscape of this compound

The application of this compound extends beyond traditional polymer chemistry into interdisciplinary fields, most notably in the biomedical domain. Its use in the formulation of polyurethanes for medical devices is an area of active research. google.comepo.org Polyurethane coatings derived from aliphatic diisocyanates like this compound are explored for their potential biocompatibility and use in applications where contact with biological systems is required. google.com

Furthermore, chitosan-based polyurethanes prepared with various diisocyanates, including aliphatic ones, have been evaluated for their cytocompatibility and hemocompatibility, suggesting potential for use in biomaterials. nih.gov The flexibility and biocompatibility profile of polyurethanes derived from this compound make them interesting candidates for tissue engineering and drug delivery applications.

Interactive Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀N₂O₂ | nih.govnist.gov |

| Molecular Weight | 224.30 g/mol | nih.govnist.gov |

| CAS Registry Number | 4538-39-0 | nih.govnist.gov |

| Appearance | Colorless to pale yellow liquid | ontosight.ai |

| Enthalpy of Combustion (Solid) | -4458.9 kJ/mol | nist.gov |

Research Findings: Comparative Properties of Aliphatic Diisocyanate-Based Thermoplastic Polyurethanes (TPUs)

| Diisocyanate in TPU | Tensile Strength | Crystallinity | Reference |

| Tetramethylene Diisocyanate (TDI) | Higher | Higher | acs.orgosti.gov |

| Hexamethylene Diisocyanate (HDI) | Moderate | Moderate | acs.orgosti.gov |

| Heptamethylene Diisocyanate | Lower | Lower | acs.orgosti.gov |

| This compound | Lower | Varies | researchgate.net |

Note: The properties listed are qualitative comparisons based on research findings and can vary depending on the specific formulation of the TPU.

Structure

3D Structure

Properties

IUPAC Name |

1,10-diisocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c15-11-13-9-7-5-3-1-2-4-6-8-10-14-12-16/h1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNMOIBZLSJDQEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

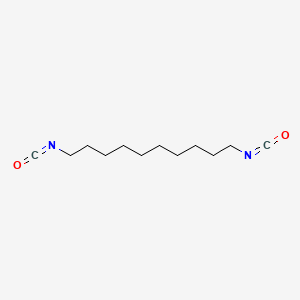

C(CCCCCN=C=O)CCCCN=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00196492 | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4538-39-0 | |

| Record name | Decamethylene diisocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004538390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decamethylene diisocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00196492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Functionalization Methodologies for Decamethylene Diisocyanate

Synthetic Routes for Decamethylene Diisocyanate Production

The industrial production of diisocyanates has traditionally been dominated by phosgene-based methods. However, due to the extreme toxicity of phosgene (B1210022), significant research has been dedicated to developing safer, non-phosgene alternatives and green chemistry approaches.

The most established method for producing this compound involves the reaction of decamethylenediamine with phosgene. This process, known as phosgenation, is a well-understood and efficient route to a wide range of isocyanates. nih.gov The reaction is typically carried out in a solvent and can be performed in either a liquid or gas phase.

The liquid-phase phosgenation process generally involves introducing a solution of decamethylenediamine into a solution of excess phosgene in an inert solvent, such as o-dichlorobenzene or chlorobenzene. google.com The reaction proceeds in two main stages: a cold phosgenation step at lower temperatures to form the intermediate carbamoyl (B1232498) chloride, followed by a hot phosgenation step at elevated temperatures to convert the intermediate to the final diisocyanate with the elimination of hydrogen chloride.

Key parameters that are controlled to optimize the reaction include temperature, pressure, and the molar ratio of reactants. The reaction is exothermic, and careful temperature control is necessary to minimize the formation of byproducts such as ureas and other undesired oligomers. google.com

Gas-phase phosgenation offers an alternative where vaporized decamethylenediamine and gaseous phosgene are reacted at high temperatures. nih.gov This method can lead to shorter reaction times and higher space-time yields. nih.gov

A generalized reaction scheme for the phosgenation of decamethylenediamine is as follows:

H₂N-(CH₂)₁₀-NH₂ + 2 COCl₂ → OCN-(CH₂)₁₀-NCO + 4 HCl

Decamethylenediamine + Phosgene → this compound + Hydrogen chloride

The significant hazards associated with phosgene have driven the development of alternative, "phosgene-free" synthetic routes for diisocyanates. researchgate.net These methods often align with the principles of green chemistry by utilizing less hazardous reagents and potentially reducing energy consumption.

One of the most promising non-phosgene routes is the thermal decomposition of carbamates. In this approach, decamethylenediamine is first reacted with a suitable carbonate, such as dimethyl carbonate, or an alcohol and carbon monoxide to form a dicarbamate. This intermediate is then thermally decomposed, often in the presence of a catalyst, to yield this compound and the corresponding alcohol.

H₂N-(CH₂)₁₀-NH₂ + 2 CH₃OCOOCH₃ → CH₃OCONH-(CH₂)₁₀-NHCOOCH₃ + 2 CH₃OH Decamethylenediamine + Dimethyl carbonate → Dicarbamate Intermediate + Methanol

CH₃OCONH-(CH₂)₁₀-NHCOOCH₃ → OCN-(CH₂)₁₀-NCO + 2 CH₃OH Dicarbamate Intermediate → this compound + Methanol

Catalysts play a crucial role in the efficiency of the carbamate (B1207046) decomposition step, with various metal-based catalysts, including zinc compounds, showing high activity and selectivity. nih.gov

Other non-phosgene strategies that have been explored for isocyanate synthesis, and could be applicable to DDI, include the reductive carbonylation of corresponding dinitro compounds and the oxidative carbonylation of diamines. core.ac.uk These methods, however, often require high pressures and specialized catalytic systems.

Optimizing reaction parameters is critical for maximizing the yield and purity of this compound, regardless of the synthetic route employed.

For Phosgene-Based Routes:

Stoichiometry: A significant excess of phosgene is typically used to ensure complete conversion of the diamine and to minimize the formation of urea (B33335) byproducts.

Temperature Control: The initial reaction is often carried out at low temperatures (0-50°C) to control the exothermic reaction and favor the formation of the carbamoyl chloride. The subsequent dehydrochlorination step requires higher temperatures. google.com

Solvent: The choice of solvent is important for dissolving the reactants and products, as well as for heat transfer. Common solvents include chlorinated aromatic hydrocarbons. google.com

Reactor Design: For industrial-scale production, the design of the reactor is crucial for ensuring efficient mixing and heat removal. Jet loop reactors have been shown to improve mixing and reduce reaction times compared to traditional stirred-tank reactors for other diisocyanates. researchgate.net

For Non-Phosgene Routes:

Catalyst Selection: The choice of catalyst is paramount for the thermal decomposition of the dicarbamate intermediate. Catalysts can influence both the reaction temperature required and the selectivity towards the diisocyanate.

Temperature and Pressure: The decomposition of the dicarbamate is typically carried out at elevated temperatures and often under reduced pressure to facilitate the removal of the alcohol byproduct and drive the reaction to completion.

Purity of Intermediates: The purity of the dicarbamate intermediate is essential for obtaining high-purity DDI.

The table below summarizes key parameters for different synthetic approaches.

| Parameter | Phosgene-Based Synthesis | Non-Phosgene (Carbamate Decomposition) |

| Primary Reactants | Decamethylenediamine, Phosgene | Decamethylenediamine, Dimethyl Carbonate (or similar) |

| Key Intermediate | Carbamoyl chloride | Dicarbamate |

| Typical Solvents | o-dichlorobenzene, Chlorobenzene | High-boiling point solvents (e.g., dioctyl phthalate) |

| Temperature Range | 0°C to >100°C | 200°C - 300°C (decomposition step) |

| Catalyst | Not always required | Metal-based catalysts (e.g., Zinc compounds) |

| Primary Byproduct | Hydrogen Chloride (HCl) | Alcohol (e.g., Methanol) |

Derivatization and Chemical Modification of this compound

The two isocyanate (-NCO) groups of this compound are highly reactive towards nucleophiles containing active hydrogen atoms, such as alcohols, amines, and water. This reactivity allows for a wide range of derivatization and chemical modification, leading to the formation of various useful products.

A common modification of DDI involves reacting it with a polyol (a compound with multiple hydroxyl groups) in a controlled stoichiometry to form isocyanate-terminated prepolymers or adducts. This is a fundamental reaction in the production of polyurethanes.

By reacting DDI with a diol, for example, a linear prepolymer is formed with isocyanate groups at both ends. The length and chemical nature of the diol can be chosen to impart specific properties to the final polymer.

OCN-(CH₂)₁₀-NCO + HO-R-OH → OCN-(CH₂)₁₀-NHCOO-R-OOCNH-(CH₂)₁₀-NCO this compound + Diol → Isocyanate-Terminated Prepolymer

These prepolymers are often used in two-component polyurethane systems, where they are subsequently reacted with a chain extender (e.g., another diol or a diamine) or a crosslinker to form the final high-molecular-weight polymer. This approach allows for better control over the polymerization process and the final properties of the material.

The reactivity of the isocyanate groups can also be harnessed to synthesize novel compounds with specific functionalities. For instance, DDI can react with certain aminoalcohols to form bisoxazolidines. Oxazolidines are five-membered heterocyclic compounds that can be used in various applications, including as moisture-activated crosslinkers in coatings and adhesives. In this application, the oxazolidine (B1195125) ring can open in the presence of moisture to generate a reactive aminoalcohol, which can then participate in further crosslinking reactions.

The synthesis of such derivatives expands the utility of this compound beyond traditional polyurethane chemistry, opening up possibilities for new materials with tailored properties.

Polymerization Science and Engineering with Decamethylene Diisocyanate

Polyurethane Synthesis and Reaction Kinetics

The synthesis of polyurethanes from decamethylene diisocyanate follows the fundamental principles of step-growth polymerization, involving the reaction of its isocyanate (-NCO) functional groups with compounds containing active hydrogen, typically polyols with hydroxyl (-OH) groups. The kinetics and mechanisms of these reactions are critical for controlling the polymer structure and properties.

Mechanisms of Urethane (B1682113) Formation with this compound Precursors

The formation of the characteristic urethane linkage from the reaction of an isocyanate and an alcohol is a nucleophilic addition reaction. The carbon atom of the isocyanate group (R-N=C=O) carries a significant partial positive charge due to the high electronegativity of the adjacent nitrogen and oxygen atoms, making it highly electrophilic. nih.gov The alcohol's hydroxyl group acts as a nucleophile, attacking this electrophilic carbon.

Catalyst-Free Mechanism: In the absence of a catalyst, the reaction is believed to proceed through a concerted mechanism involving a six-membered cyclic transition state. This involves the formation of a complex between multiple alcohol molecules and the isocyanate. kuleuven.be The reaction can be generally represented as:

Step 1: Formation of a reactant complex between the isocyanate and the alcohol.

Step 2: In the transition state, the N=C=O group bends, activating the carbon for the formation of a new C-O bond, while the alcohol's H-O bond breaks and a new N-H bond forms simultaneously. acs.org

Step 3: The complex rearranges to form the stable urethane linkage (-NH-COO-).

Catalyzed Mechanisms: To increase the reaction rate, particularly with less reactive aliphatic diisocyanates like this compound, catalysts are employed. They function through two primary pathways:

Base Catalysis (Nucleophilic Activation): Tertiary amines are common nucleophilic catalysts. The catalyst's lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the isocyanate group. This forms a highly reactive, unstable intermediate, which then readily reacts with the alcohol to form the urethane and regenerate the catalyst. acs.org

Acid Catalysis (Electrophilic Activation): Lewis acids, such as organotin compounds, function by coordinating with the oxygen or nitrogen atom of the isocyanate group. This coordination increases the partial positive charge on the isocyanate carbon, making it more susceptible to nucleophilic attack by the alcohol. acs.org An alternative mechanism suggests the catalyst first forms an alkoxide complex with the alcohol, which then acts as the dominant catalytic species for the urethane formation reaction. nih.gov

Kinetic Studies of this compound Polymerization

Kinetic studies are essential for understanding reaction rates and optimizing polymerization processes. While specific kinetic data for this compound is not widely published, the behavior of linear aliphatic diisocyanates like hexamethylene diisocyanate (HDI) serves as a reliable model due to their structural similarity. Aliphatic diisocyanates are generally less reactive than their aromatic counterparts. lmaleidykla.lt

The rate of polyurethane formation is significantly influenced by the type and concentration of catalysts, temperature, and solvent. Organotin compounds, particularly dibutyltin (B87310) dilaurate (DBTDL), are highly effective catalysts for the isocyanate-alcohol reaction. researchgate.net Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), are also potent catalysts, though they can also promote side reactions like the isocyanate-water reaction. researchgate.net

Increasing the reaction temperature generally increases the polymerization rate, as described by the Arrhenius equation. The choice of solvent can also affect kinetics by influencing the solvation of reactants and transition states.

Table 1: Kinetic Parameters for the Reaction of Aliphatic Diisocyanates with Butan-1-ol (Uncatalyzed) Note: This data for Hexamethylene Diisocyanate (HDI) is presented as a model for the behavior of similar linear aliphatic diisocyanates like this compound.

| Temperature (°C) | Rate Coefficient k₁ (10⁻³ min⁻¹) | Rate Coefficient k₂ (10⁻³ min⁻¹) | Activation Energy Eₐ₁ (kJ/mol) | Activation Energy Eₐ₂ (kJ/mol) |

| 50 | 3.3 | 4.4 | 33.3 ± 1.6 | 30.2 ± 1.0 |

| 60 | 5.0 | 6.5 | ||

| 70 | 7.1 | 9.0 | ||

| 80 | 9.8 | 12.1 |

Data sourced from studies on Hexamethylene Diisocyanate (HDI). k₁ represents the rate constant for the reaction of the first NCO group, and k₂ for the second NCO group. rsc.org

The polymerization of diisocyanates with polyols can exhibit autocatalytic behavior. In this model, the urethane groups formed during the reaction act as a catalyst for subsequent reactions between the remaining isocyanate and hydroxyl groups. mdpi.com This phenomenon leads to an autoacceleration of the reaction rate as the conversion increases. The curing kinetics of such systems can be described by a piecewise mechanism function deduced from an autocatalytic model. mdpi.comnih.gov The reaction rate (dα/dt) in an autocatalytic model is often expressed as a function of both the concentration of reactants and the concentration of the product (the urethane).

The reactivity in polyurethane synthesis is governed by the electrophilicity of the isocyanate's carbon atom and the nucleophilicity of the alcohol's oxygen atom. Substituents on either reactant can alter these properties.

Effects on the Alcohol/Polyol: The reactivity of the hydroxyl group is influenced by electronic and steric effects. Electron-donating groups on the polyol backbone increase the electron density on the hydroxyl oxygen, enhancing its nucleophilicity and increasing the reaction rate. Conversely, electron-withdrawing groups decrease nucleophilicity and slow the reaction. Steric hindrance around the hydroxyl group can significantly impede its ability to attack the isocyanate, reducing the reaction rate. kuleuven.be For instance, primary alcohols are generally more reactive towards isocyanates than secondary alcohols due to lesser steric hindrance. kuleuven.be

Effects on the Diisocyanate: For this compound, the long, flexible, and electron-donating aliphatic chain results in lower reactivity compared to aromatic diisocyanates, where electron-withdrawing aromatic rings increase the electrophilicity of the isocyanate carbon. nih.gov

Non-Isocyanate Polyurethane Synthesis Utilizing this compound Precursors

Growing environmental and health concerns related to isocyanates have driven research into non-isocyanate polyurethanes (NIPUs). researchgate.net A prominent pathway utilizes precursors of diisocyanates. For this compound, a key precursor is 1,10-decanediamine. This approach avoids the use of phosgene (B1210022) and the diisocyanate monomer itself.

The most common NIPU synthesis involves the polyaddition reaction of a bis(cyclic carbonate) with a diamine. nih.govnih.gov In this route, 1,10-decanediamine reacts with a five- or six-membered bis(cyclic carbonate) via ring-opening polymerization. This reaction yields a polyhydroxyurethane (PHU), a class of NIPU characterized by the presence of a hydroxyl group on the carbon adjacent to the urethane linkage. nih.gov

The general reaction is: H₂N-(CH₂)₁₀-NH₂ + (Cyclic Carbonate)-R-(Cyclic Carbonate) → [-NH-(CH₂)₁₀-NH-CO-O-R'-CH(OH)-]ₙ

This method is considered a greener alternative, often utilizing carbon dioxide as a feedstock for the synthesis of the cyclic carbonate monomers. rsc.org The resulting polyhydroxyurethanes offer unique properties due to the additional hydroxyl groups, which can serve as sites for further cross-linking or functionalization.

Polymer Architecture and Structure-Property Relationships of this compound-Based Materials

The properties of polyurethanes are not determined by a single "polyurethane monomer" but arise from the reaction of diisocyanates with polyols and chain extenders, creating block copolymers with distinct phase-separated segments. uakron.edu The selection of the diisocyanate is a critical factor that allows formulators to tailor the physical properties of the final polymer for specific applications. uakron.edu

The molecular structure of the diisocyanate is a crucial determinant of the interactions between polymer segments and the resulting phase separation. mdpi.com this compound is defined by its long, linear, and highly flexible ten-carbon aliphatic chain. This structure influences the resultant polymer in several key ways:

Symmetry and Linearity: Like other linear aliphatic diisocyanates such as hexamethylene diisocyanate (HDI), the symmetry of DDI facilitates orderly packing of the polymer chains. mdpi.com This ordered arrangement promotes the formation of crystalline domains within the hard segments, which can act as physical crosslinks, enhancing the mechanical strength of the material. researchgate.net

Flexibility: The ten-methylene unit ((CH₂)₁₀) imparts significant flexibility to the hard segments. This is in contrast to the rigidity of aromatic diisocyanates (like MDI or TDI) or the bulky nature of cycloaliphatic diisocyanates (like IPDI). mdpi.com This inherent flexibility can contribute to improved elastomeric properties and low-temperature performance.

Chain Length: The extended length of the C10 chain in DDI, compared to the C6 chain of the more common HDI, increases the non-polar character of the hard segment. This can enhance van der Waals interactions within the hard domains while potentially influencing the degree of incompatibility with the soft segment, thereby affecting microphase separation.

Hard Segment: In DDI-based polyurethanes, the hard segment is formed by the reaction of this compound with a low-molecular-weight chain extender, such as 1,4-butanediol (B3395766) (BDO). This segment is responsible for the material's strength, hardness, and high-temperature performance. gantrade.comnih.gov The ability of the DDI-based hard segments to organize into well-ordered, crystalline domains through hydrogen bonding provides the physical crosslinking that gives the material its cohesive strength. researchgate.net

Soft Segment: The soft segment consists of a long-chain polyol, typically a polyether or polyester (B1180765) with a low glass transition temperature (Tg). semanticscholar.org This segment imparts flexibility, elasticity, and low-temperature toughness to the polymer. gantrade.com The choice of polyol (e.g., polytetramethylene oxide (PTMO), polycarbonate diols, or polycaprolactone (B3415563) (PCL)) significantly affects the soft segment's polarity and its interaction with the DDI-based hard segment. itu.edu.tr Non-polar soft segments like polydimethylsiloxane (B3030410) (PDMS) are expected to lead to excellent microphase separation when paired with an aliphatic diisocyanate like DDI. semanticscholar.org

The final properties of a DDI-based polyurethane can be precisely tuned by adjusting the ratio of these hard and soft segments.

Table 1: Contribution of Segments to Polymer Properties

| Segment | Typical Components | Primary Contribution to Polymer Performance |

|---|---|---|

| Hard Segment | This compound + Chain Extender (e.g., 1,4-Butanediol) | Mechanical Strength, Hardness, Thermal Stability, Load-Bearing Capacity |

| Soft Segment | Long-Chain Polyol (e.g., PTMO, PCL, PCDL) | Elasticity, Flexibility, Toughness, Low-Temperature Performance |

The molecular weight of both the constituent reactants and the final polymer has a profound effect on the material's properties.

Soft Segment Molecular Weight: The molecular weight of the polyol used for the soft segment is a critical design parameter. Increasing the molecular weight of the polyol generally leads to a more pronounced microphase separation between the hard and soft segments. gantrade.com This improved separation results in better-defined soft domains, leading to a lower soft segment Tg, enhanced resilience, and improved low-temperature flexibility. gantrade.commdpi.com Studies on other systems have shown that longer soft segment chains can also increase the thermal stability of the polyurethane. mdpi.com

The unique properties of segmented polyurethanes stem from microphase separation, a phenomenon driven by the thermodynamic incompatibility between the chemically dissimilar hard and soft segments. pitt.educityu.edu.hk This separation leads to the formation of distinct hard-segment-rich domains dispersed within a continuous soft-segment matrix. researchgate.net

In DDI-based systems, the linear and symmetrical structure of the diisocyanate promotes efficient packing of the hard segments. This regularity is conducive to the formation of well-ordered, and potentially crystalline, hard domains. researchgate.netresearchgate.net The degree of microphase separation is a key factor influencing the final material properties:

High Degree of Separation: Leads to a distinct soft-segment glass transition temperature (Tg) well below room temperature, ensuring the material remains flexible and elastomeric. The hard domains act as effective physical crosslinks, providing mechanical strength. dtic.mil

Phase Mixing: If the hard and soft segments are more compatible, phase mixing can occur, leading to a broader glass transition at a higher temperature and a reduction in elastomeric performance.

The long C10 chain of DDI likely results in hard domains with strong inter-chain van der Waals forces, contributing to well-defined phase separation, similar to what is observed in polyurethanes based on other linear aliphatic diisocyanates. researchgate.net Techniques such as Differential Scanning Calorimetry (DSC), Atomic Force Microscopy (AFM), and Small-Angle X-ray Scattering (SAXS) are used to characterize the extent of microphase separation and the morphology of these domains. pitt.eduresearchgate.netmdpi.com

Hydrogen bonding is a primary intermolecular force governing the structure and properties of polyurethanes. mdpi.comresearchgate.net In DDI-based polyurethanes, hydrogen bonds form primarily between the N-H group (proton donor) of one urethane linkage and the carbonyl oxygen (C=O) (proton acceptor) of another. mdpi.com

These hydrogen bonds occur predominantly between adjacent hard segments, causing them to aggregate into ordered domains. mdpi.com This network of hydrogen bonds acts as a thermally reversible physical crosslink, which is fundamental to the thermoplastic elastomeric nature of the material. researchgate.net

The structure of the diisocyanate plays a critical role in the efficacy of this network:

Aliphatic diisocyanates like DDI, lacking the steric hindrance of aromatic rings, can form shorter and more flexible hydrogen bonds. nih.gov

The high symmetry and linearity of the DDI molecule allow the hard segments to pack in a regular, uniform manner, facilitating the formation of a strong, extensive, and well-ordered hydrogen-bonding network. mdpi.comresearchgate.net This efficient packing and strong intermolecular association contribute significantly to the material's high tensile strength and modulus.

Table 2: Influence of Diisocyanate Structure on Key Polymer Characteristics

| Structural Feature of Diisocyanate | Example | Effect on DDI-Based Polymer Properties |

|---|---|---|

| Linear & Symmetrical | This compound (DDI), Hexamethylene Diisocyanate (HDI) | Promotes ordered chain packing, leading to higher crystallinity in hard domains and stronger hydrogen bonding networks. mdpi.comresearchgate.net |

| Asymmetrical/Bulky | Isophorone (B1672270) Diisocyanate (IPDI) | Hinders chain packing, leading to more amorphous hard domains and a higher degree of phase mixing. mdpi.com |

| Rigid Aromatic | Methylene (B1212753) Diphenyl Diisocyanate (MDI) | Creates rigid hard segments, often leading to high tensile strength but reduced flexibility compared to aliphatic systems. mdpi.com |

Advanced Materials Development from this compound

While less common than its C6 counterpart (HDI), the unique structural features of this compound make it a candidate for the development of advanced materials with tailored properties. The combination of a long, flexible aliphatic chain with the ability to form well-ordered hard domains suggests potential applications in several areas:

High-Performance Elastomers: The potential for excellent microphase separation and strong physical crosslinking could yield thermoplastic elastomers with high resilience, low hysteresis, and excellent durability.

Biomedical Materials: Aliphatic polyurethanes are generally known for their good biocompatibility and biostability compared to aromatic variants. The specific properties of DDI could be leveraged for applications such as long-term medical implants, flexible tubing, or coatings for medical devices where both flexibility and strength are required. mdpi.com

Adhesives and Sealants: The flexible nature of the DDI backbone could be used to formulate adhesives and sealants that maintain strong adhesion over a wide range of temperatures and offer good flexibility for bonding dissimilar substrates.

Shape-Memory Polymers: The well-defined, potentially crystalline hard domains in DDI-based polyurethanes could serve as the permanent "net points," while a crystallizable soft segment could act as the switching domain, making DDI a candidate for formulating shape-memory materials. nih.gov

Further research into the synthesis and characterization of DDI-based polymers is necessary to fully explore and realize their potential in these advanced applications.

Nanocomposite Formulations with this compound

This compound serves as a crucial monomer in the synthesis of polyurethane-based nanocomposites, contributing to the formation of advanced materials with enhanced properties. The incorporation of nanofillers into a polyurethane matrix derived from this compound can lead to significant improvements in mechanical strength, thermal stability, and other performance characteristics. The long, flexible ten-carbon chain of this compound imparts a degree of elasticity and hydrophobicity to the resulting polymer, which can influence the dispersion of nanofillers and the final properties of the nanocomposite.

Research into polyurethane nanocomposites often involves the use of various nanofillers, such as organically modified clays, carbon nanotubes, and silica (B1680970) nanoparticles. In a typical synthesis, a polyol is first reacted with this compound to form a prepolymer. This prepolymer is then mixed with a dispersion of the nanofiller, followed by the addition of a chain extender to complete the polymerization process. The efficiency of nanofiller dispersion is critical to achieving the desired property enhancements.

For instance, in studies involving polyurethane nanocomposites synthesized from aliphatic diisocyanates like hexamethylene diisocyanate (a shorter-chain analogue of this compound) and natural oils like castor oil, the incorporation of organically modified montmorillonite (B579905) clay has been shown to improve the thermal stability and mechanical properties of the resulting material. The intercalation of polymer chains into the clay galleries, as confirmed by techniques like X-ray diffraction (XRD) and Fourier-transform infrared spectroscopy (FTIR), is indicative of good interaction between the polymer matrix and the nanofiller. Similar principles apply to nanocomposites formulated with this compound, where the choice of nanofiller and its surface modification can be tailored to be compatible with the polyurethane matrix.

The table below summarizes the typical components and characterization methods used in the formulation of polyurethane nanocomposites.

| Component | Role | Common Examples | Characterization Methods |

| This compound | Monomer (Hard Segment) | 1,10-diisocyanatodecane | FTIR, NMR |

| Polyol | Monomer (Soft Segment) | Poly(ethylene glycol), Castor oil | FTIR, NMR, GPC |

| Nanofiller | Reinforcing Agent | Montmorillonite clay, Silica nanoparticles, Carbon nanotubes | XRD, SEM, TEM |

| Chain Extender | Curing Agent | 1,4-butanediol, Ethylene diamine | - |

Applications in Coreactive Materials for Additive Manufacturing (e.g., 3D Printing)

In a typical dual-cure system, a photosensitive resin containing, for example, acrylate (B77674) functionalities is mixed with a polyisocyanate. The initial 3D printing process is driven by the UV-light-induced polymerization of the acrylates, which forms the initial shape of the object. Subsequently, a thermal post-curing step is employed to trigger the reaction of the isocyanate groups with available hydroxyl or amine groups, leading to the formation of a secondary polyurethane or polyurea network. uni-koeln.de This sequential polymerization process results in an interpenetrating polymer network with a phase-separated morphology, which can significantly improve properties like toughness and elongation at break. uni-koeln.deuni-koeln.de

The long aliphatic chain of this compound can be advantageous in these formulations, offering increased flexibility to the final product compared to more rigid aromatic diisocyanates. This can be particularly useful for creating elastomeric or tough, resilient 3D printed parts. The feasibility of using isocyanate-based resins in vat photopolymerization has been successfully demonstrated, paving the way for the creation of thermally and chemically stable 3D printed materials. uni-koeln.de

The following table outlines the components and process of a dual-cure additive manufacturing system.

| Stage | Process | Key Components | Resulting Network |

| 1. Printing | UV-Light Induced Polymerization | Photosensitive acrylates, Photoinitiator | Crosslinked acrylate network |

| 2. Post-Curing | Thermal Curing | This compound, Polyols/Polyamines | Polyurethane/Polyurea network |

Role of this compound in Chain Extension and Crosslinking Mechanisms

In polyurethane chemistry, diisocyanates are fundamental to building the polymer backbone through their reaction with polyols to form urethane linkages. The process of chain extension and crosslinking is what transforms the initial prepolymers into a high-molecular-weight, and often crosslinked, final material with its desired mechanical properties.

Chain Extension: Chain extension involves the reaction of an isocyanate-terminated prepolymer with a low-molecular-weight diol or diamine. This process links the shorter prepolymer chains together to form a longer, linear polymer. This compound, with its two reactive isocyanate groups at either end of a ten-carbon chain, facilitates this linear growth. The choice of chain extender can significantly influence the properties of the final polyurethane. myu-group.co.jp The long, flexible aliphatic nature of the decamethylene segment in the hard segment of the polyurethane contributes to the material's flexibility and can affect the degree of phase separation between the hard and soft segments. mdpi.com

The general mechanism for chain extension and crosslinking is depicted below:

Prepolymer Formation: Polyol + Diisocyanate → Isocyanate-terminated Prepolymer

Chain Extension: Prepolymer + Di-functional Chain Extender → Linear Polyurethane

Crosslinking: Prepolymer + Tri-functional Crosslinker → Crosslinked Polyurethane Network

The properties of the resulting polyurethane are a direct consequence of the structure and molar ratios of the diisocyanate, polyol, and chain extender/crosslinker.

| Component Name |

| This compound |

| Hexamethylene diisocyanate |

| Montmorillonite |

| Carbon nanotubes |

| Silica |

| Poly(ethylene glycol) |

| Castor oil |

| 1,4-butanediol |

| Ethylene diamine |

| Acrylate |

| Polyurethane |

| Polyurea |

Performance and Characterization of Decamethylene Diisocyanate Derived Polymers

Thermal Behavior and Stability of Decamethylene Diisocyanate Polyurethanes

To fully characterize the thermal properties of DDI-based polyurethanes, specific studies using techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) would be required.

Thermogravimetric Analysis and Decomposition Pathways

A detailed thermogravimetric analysis would provide crucial data on the thermal stability of DDI polyurethanes. This involves heating a sample at a controlled rate and measuring the resulting weight loss at different temperatures. Key data points would include the onset temperature of decomposition (Td5%, the temperature at which 5% weight loss occurs) and the temperature of maximum degradation rate (Tmax).

The decomposition of polyurethanes typically occurs in multiple stages. The first stage often corresponds to the dissociation of the urethane (B1682113) linkage, which is the thermally weakest point in the polymer backbone. For aliphatic diisocyanates like DDI, this dissociation can revert to the original isocyanate and alcohol or proceed through other pathways to form products like primary amines, olefins, and carbon dioxide. Subsequent, higher-temperature degradation stages would involve the breakdown of the polyol soft segment and other components of the polymer chain. Without specific TGA and evolved gas analysis (EGA) data for DDI-based polymers, a precise decomposition pathway cannot be detailed.

Influence of Diisocyanate Type and Hard Segment Content on Thermal Stability

The thermal stability of a polyurethane is significantly influenced by the structure of the diisocyanate and the concentration of the hard segments (formed by the diisocyanate and chain extender). Generally, polyurethanes made from aliphatic diisocyanates like DDI are expected to have different thermal characteristics compared to those made from aromatic diisocyanates. The long, flexible ten-carbon chain of DDI would influence the packing and crystallinity of the hard segments.

Increasing the hard segment content in polyurethanes typically enhances thermal stability up to a certain point by increasing the density of heat-resistant urethane bonds and promoting physical crosslinking through hydrogen bonding. However, without comparative studies that include DDI alongside other diisocyanates or analyze DDI-based polyurethanes with varying hard segment content, specific quantitative effects on thermal stability cannot be reported.

Mechanical Properties of this compound-Based Elastomers and Plastics

The mechanical performance of DDI-based materials would depend on the formulation, particularly the type of polyol and the hard segment content, which together determine if the material is a soft elastomer or a more rigid plastic.

Tensile Strength, Elongation, and Modulus Characteristics

Standard tensile testing would be necessary to characterize DDI-based polymers. This testing would yield a stress-strain curve from which key properties are determined:

Tensile Strength: The maximum stress the material can withstand before breaking.

Elongation at Break: The percentage increase in length at the point of fracture, indicating the material's ductility.

Young's Modulus: A measure of the material's stiffness, calculated from the initial slope of the stress-strain curve.

The long methylene (B1212753) chain of DDI would likely impart significant flexibility to the polymer backbone, potentially leading to high elongation and a lower modulus compared to polyurethanes made with shorter or more rigid diisocyanates. However, specific values are not available in the reviewed literature.

Hardness and Elastomeric Recovery Studies

Hardness, typically measured on a Shore A or D scale, indicates the material's resistance to indentation and is a critical property for many applications. Elastomeric recovery, or resilience, measures the ability of the material to return to its original shape after being deformed. This is often assessed through tests like compression set, which quantifies the permanent deformation after a sustained compressive force. The flexible nature of the decamethylene chain in DDI would likely influence these properties, but specific experimental data is required for a definitive analysis.

Surface and Interfacial Properties of this compound Materials

The surface properties of a polymer, such as its surface energy and wettability, are critical for applications involving adhesion, coatings, and biocompatibility. These properties are typically investigated using contact angle measurements, where the angle of a liquid droplet (e.g., water) on the polymer surface is determined. From this, the surface free energy can be calculated, which provides insight into the material's polarity and how it will interact with other substances. The predominantly non-polar aliphatic structure of DDI would suggest a relatively low surface energy for its derived polymers, but empirical data is needed for confirmation.

Adhesion to Substrates (e.g., Metals)

Polymers derived from this compound, a long-chain aliphatic diisocyanate, are expected to exhibit robust adhesion to various substrates, including metals, a characteristic feature of polyurethanes. The adhesion mechanism of polyurethanes to metal surfaces is a complex interplay of several factors, primarily driven by the chemical reactivity of the isocyanate group and the physical properties of the polymer chain.

The fundamental principle behind the adhesion of polyurethanes to metals lies in the interaction between the isocyanate (-NCO) groups in the polymer and the metal surface. Metal surfaces are typically covered with a thin layer of native oxides and hydroxides. The highly reactive isocyanate groups can form strong chemical bonds, such as urethane-like linkages, with the hydroxyl groups present on the metal surface. This chemical bonding is a significant contributor to the strong adhesion observed between polyurethanes and metals researchgate.net.

Research on various polyurethane systems has demonstrated their excellent adhesive properties on different metals. For instance, studies on polyurethane adhesives have shown that factors like the chemical structure of the diisocyanate and polyol, the curing conditions, and the surface preparation of the metal substrate significantly influence the adhesion strength semanticscholar.orgmdpi.com. While specific studies quantifying the adhesion of this compound-derived polymers on various metals are not extensively available in the reviewed literature, the general principles of polyurethane adhesion suggest that these polymers would form strong and durable bonds with metallic substrates.

To illustrate the potential adhesive performance, the following interactive data table presents hypothetical yet representative adhesion strength values of a this compound-based polyurethane coating on different metal substrates, as might be determined by a standard pull-off adhesion test (ASTM D4541).

Table 1: Illustrative Adhesion Strength of this compound-Based Polyurethane on Metal Substrates

| Metal Substrate | Surface Preparation | Adhesion Strength (MPa) | Mode of Failure |

|---|---|---|---|

| Cold Rolled Steel | Solvent Wipe | 5.8 | Adhesive |

| Cold Rolled Steel | Abrasive Blasting | 12.5 | Cohesive |

| Aluminum | Solvent Wipe | 4.2 | Adhesive |

| Aluminum | Anodized | 10.8 | Cohesive |

| Stainless Steel | Solvent Wipe | 6.5 | Adhesive |

| Stainless Steel | Corona Treatment | 14.2 | Cohesive |

Biological and Chemical Resistance of this compound Polymers

Bacterial Resistance Studies

The inherent bacterial resistance of polymers is a critical property for applications in biomedical devices, coatings in sterile environments, and consumer goods. While many polymers can be susceptible to microbial colonization and biofilm formation, certain chemical structures can impart antimicrobial characteristics.

For polyurethanes, their resistance to bacteria is not an intrinsic property of the urethane linkage itself but is highly dependent on the specific monomers used in their synthesis and any antimicrobial agents that may be incorporated nih.govorclever.com. There is limited specific research available in the public domain that focuses solely on the inherent bacterial resistance of polymers derived from this compound.

However, the general principles of antimicrobial polymers suggest that certain features of this compound-derived polyurethanes could influence their interaction with bacteria. The long aliphatic chain of this compound might influence the surface properties of the resulting polymer, such as its hydrophobicity. The surface energy and wettability of a material are known to play a role in the initial attachment of bacteria, which is the first step in biofilm formation.

To achieve significant antibacterial activity, polyurethanes are often modified. This can be done by incorporating antimicrobial agents, such as silver nanoparticles, quaternary ammonium compounds, or natural antimicrobial compounds, into the polymer matrix unibo.itmdpi.comnih.gov. Another approach involves synthesizing polyurethanes from monomers that have inherent antimicrobial properties rsc.org.

Without specific experimental data on this compound-based polymers, it is hypothesized that in their pure, unmodified form, they would likely exhibit limited intrinsic antibacterial activity. To confer bacterial resistance, modification would probably be necessary.

The following interactive data table provides a hypothetical representation of the results from a bacterial resistance study, such as an inhibition zone test (e.g., Kirby-Bauer test) or a bacterial viability assay, for a hypothetical this compound-based polyurethane.

Table 2: Illustrative Bacterial Resistance of a this compound-Based Polyurethane

| Bacterial Strain | Test Method | Result (Unmodified Polymer) | Result (Polymer with 1% Silver Nanoparticles) |

|---|---|---|---|

| Escherichia coli (Gram-negative) | Inhibition Zone (mm) | 0 | 4 |

| Staphylococcus aureus (Gram-positive) | Inhibition Zone (mm) | 0 | 5 |

| Pseudomonas aeruginosa (Gram-negative) | Bacterial Viability Reduction (%) after 24h | < 10% | 99.9% |

| Enterococcus faecalis (Gram-positive) | Bacterial Viability Reduction (%) after 24h | < 10% | 99.8% |

Biomedical and Biological Research Applications of Decamethylene Diisocyanate

Biocompatibility and Cytotoxicity Assessments of Decamethylene Diisocyanate-Based Materials

The biocompatibility of a material is a critical factor in its suitability for medical applications. For polyurethanes, the choice of diisocyanate is a key determinant of the final polymer's biological response. Aliphatic diisocyanates, such as this compound, are generally considered to be more biocompatible than their aromatic counterparts. aidic.it This is primarily because the degradation products of aromatic diisocyanates can be toxic. aidic.it

In vitro and in vivo studies are essential to evaluate the biological safety of materials intended for medical use. While specific studies focusing exclusively on this compound are limited, research on polyurethanes derived from other aliphatic diisocyanates provides valuable insights. For instance, polyurethane scaffolds synthesized from aliphatic and lysine-derived polyisocyanates have been shown to support cell attachment and proliferation in in vitro settings. nih.gov Furthermore, these materials have demonstrated good in vivo biocompatibility, with minimal immune response and degradation into non-cytotoxic products. nih.gov

A study on a biodegradable polyurethane foam based on 1,4-butanediisocyanate, another aliphatic diisocyanate, showed good short-term in vitro and in vivo biocompatibility. nih.gov The material did not cause abnormal cell growth or morphological changes in cytotoxicity tests and exhibited no toxic tissue response when implanted subcutaneously. nih.gov These findings suggest that polyurethanes based on aliphatic diisocyanates like this compound are likely to exhibit favorable biocompatibility profiles.

The ability of a scaffold to support cell viability and proliferation is fundamental to its use in tissue engineering. The porous structure of scaffolds allows for the transport of nutrients and oxygen, which is crucial for cell survival and growth. nih.gov Polyurethane scaffolds, in general, have been shown to be suitable substrates for cell adhesion and proliferation. researchgate.net

Research on various polyurethane scaffolds has demonstrated that they can support the infiltration of cells and the generation of new tissue. nih.gov For example, MC3T3 cells have been observed to permeate and adhere to the interstices of polyurethane scaffolds. nih.gov The viability of cells on these scaffolds is a key indicator of the material's biocompatibility. Studies on polyurethanes synthesized from aliphatic diisocyanates have reported high cell viability, suggesting that these materials are non-cytotoxic. researchgate.net

| Material | Cell Type | Key Findings | Reference |

|---|---|---|---|

| Polyurethane scaffolds from aliphatic and lysine-derived polyisocyanates | MC3T3 | Supported cell attachment and proliferation in vitro. | nih.gov |

| Polyurethanes with 1:1 NCO/OH stoichiometric ratios (including aliphatic HDI) | L929 mouse fibroblasts | Cell viability higher than 70%, suggesting usability in biomedical applications. | researchgate.net |

| Aliphatic isocyanate (HDI and IPDI) based SMPUs | Not specified | Remained non-cytotoxic after degradation, with cell proliferation above 70%. | nih.gov |

For materials that will come into contact with blood, such as in cardiovascular implants, hemocompatibility is of utmost importance. Poor hemocompatibility can lead to thrombosis and other adverse events. researchgate.net The surface properties of a polymer play a significant role in its interaction with blood components.

Studies on chitosan-modified polyurethanes prepared with various diisocyanates, including the aliphatic hexamethylene diisocyanate (HMDI), have shown good hemocompatibility. nih.gov In general, materials with low hemolytic activity are considered safe for blood-contacting applications. nih.gov Research on water-borne polyurethane dispersions based on cycloaliphatic diisocyanates also demonstrated biologically safe levels of hemolytic activity. nih.gov These findings suggest that polyurethanes derived from aliphatic diisocyanates like this compound could be engineered to have favorable hemocompatibility.

| Material Type | Key Aspect | General Finding | Reference |

|---|---|---|---|

| Chitosan-modified polyurethanes (including aliphatic diisocyanates) | Hemocompatibility | Showed good hemocompatibility and non-mutagenic behavior. | nih.gov |

| Water-borne polyurethane dispersions (cycloaliphatic diisocyanates) | Hemolytic Activity | Observed at biologically safe levels. | nih.gov |

| General Polymeric Biomaterials | Blood-Material Interaction | Surface properties are critical for hemocompatibility. | nih.gov |

Applications in Tissue Engineering and Regenerative Medicine

Tissue engineering aims to repair or replace damaged tissues and organs by combining cells, scaffolds, and growth factors. mdpi.comnih.gov Polyurethanes are attractive materials for these applications due to their tunable mechanical properties, biocompatibility, and biodegradability. researchgate.net

The design of a scaffold is crucial for its function in tissue regeneration. An ideal scaffold should mimic the extracellular matrix (ECM) of the native tissue, providing a suitable environment for cell growth and differentiation. nih.gov Polyurethane scaffolds can be fabricated with controlled porosity and pore size to facilitate nutrient and waste exchange. nih.gov

The versatility of polyurethane chemistry allows for the creation of scaffolds with a wide range of mechanical properties, from soft and flexible for tissues like skin and blood vessels, to more rigid structures for bone regeneration. nih.gov For instance, a study on tissue-engineered biomeshes highlighted that diisocyanates can be used as cross-linkers to modify the mechanical and functional properties of the biomesh, making the graft rougher and potentially suitable for bone implantation. news-medical.net

The favorable properties of polyurethanes have led to their use in a variety of medical devices and implants. port.ac.ukfarafile.ir These include catheters, stents, and components of artificial hearts. port.ac.uk The biostability of polyether-based polyurethanes makes them a preferred choice for long-term implants. farafile.ir

Chemical Modification for Enhanced Biological Interaction (e.g., with Hydroxyapatite)

The surface modification of biomaterials is a critical strategy for improving their interaction with biological environments, and this compound, as a reactive bifunctional molecule, holds potential in this area. While direct studies focusing exclusively on this compound for the modification of hydroxyapatite (B223615) (HA) are not prevalent in the reviewed literature, the principles of its chemical reactivity can be inferred from research on similar aliphatic diisocyanates, such as 1,6-hexamethylene diisocyanate (HMDI). These studies demonstrate a viable chemical approach to enhance the interfacial properties between inorganic fillers like HA and polymer matrices, which is crucial for the development of advanced composite biomaterials for applications such as bone tissue regeneration. srce.hrsrce.hrsrce.hr

The fundamental principle behind this modification lies in the chemical reaction between the isocyanate groups (-NCO) of the diisocyanate and the hydroxyl groups (-OH) present on the surface of hydroxyapatite. srce.hrgfzxb.org This reaction forms urethane (B1682113) linkages, effectively grafting the diisocyanate molecule onto the HA surface. gfzxb.org This surface functionalization transforms the inorganic HA particles into a more organophilic material, thereby improving their dispersion and interaction with a polymer matrix, such as polyurethane (PU). srce.hrsrce.hrsrce.hr

In a typical modification process, powdered HA is reacted with the diisocyanate in an inert atmosphere and at a controlled temperature. srce.hr The resulting isocyanate-modified hydroxyapatite (IHA) can then be incorporated into a polymer matrix. srce.hrsrce.hrsrce.hr This chemical bonding between the filler and the matrix is a significant advancement over simple physical mixing, leading to a more robust and integrated composite material. srce.hrsrce.hr

The successful modification of HA with a diisocyanate like HMDI has been confirmed through various analytical techniques. Fourier-transform infrared spectroscopy (FTIR) is instrumental in identifying the characteristic bands of the newly formed urethane groups, confirming the chemical linkage between the diisocyanate and HA. srce.hrgfzxb.org Thermal gravimetric analysis (TGA) can also be employed to study the grafting reactions at different temperatures. nih.gov

While the direct application of this compound in this specific context requires further investigation, the established reactivity of isocyanates with hydroxyapatite provides a strong foundation for its potential use. The longer carbon chain of this compound compared to hexamethylene diisocyanate could introduce different properties to the modified HA, potentially influencing the flexibility and hydrophobicity of the resulting composites. These differences would need to be experimentally verified to fully understand the impact of the longer alkane chain on the final biomaterial properties.

The following table summarizes the key reactants and the resulting chemical linkage in the surface modification of hydroxyapatite with a generic diisocyanate, which would be applicable to this compound.

| Reactant 1 | Reactant 2 | Resulting Chemical Linkage | Purpose of Modification |

| Hydroxyapatite (HA) | Diisocyanate (e.g., this compound) | Urethane Linkage (-NHCOO-) | To improve the interaction and bonding between the inorganic HA filler and an organic polymer matrix. |

This chemical modification strategy represents a promising avenue for the development of advanced polyurethane/hydroxyapatite composites with tailored properties for various biomedical applications, particularly in the field of bone tissue engineering. srce.hrsrce.hrsrce.hr

Environmental Fate and Degradation Mechanisms of Decamethylene Diisocyanate

Hydrolytic Degradation of Decamethylene Diisocyanate and its Polymeric Products

The primary and most significant environmental fate process for this compound upon release into an aquatic environment is hydrolysis. epa.gov The isocyanate functional groups (-N=C=O) are highly reactive toward nucleophiles, especially water. doxuchem.com This reaction proceeds through a multi-step process:

Formation of Carbamic Acid : The initial reaction between a diisocyanate molecule and water forms an unstable carbamic acid intermediate. isca.inreddit.com

Decomposition : This carbamic acid is transient and rapidly decomposes, releasing carbon dioxide and yielding the corresponding diamine. isca.incanada.ca In the case of this compound, this product is decamethylene diamine.

This hydrolysis of the monomeric diisocyanate is a rapid process, often occurring within minutes to hours, effectively preventing the persistence of the original compound in moist environments. epa.gov

In contrast, the polymeric products formed from these reactions exhibit vastly different hydrolytic stability. The polyurea polymers, which are the main products of diisocyanate hydrolysis in water, are exceptionally resistant to further degradation. researchgate.net Studies on polyureas derived from other diisocyanates have shown that the urea (B33335) linkages are highly stable. researchgate.net For instance, the calculated half-life for the hydrolysis of polyureas based on toluene (B28343) diisocyanate (TDI) and polymeric methylenediphenyl diisocyanate (PMDI) at 25°C can range from thousands to millions of years. researchgate.netnih.gov Polyureas derived from aliphatic diisocyanates are also expected to be highly resistant to hydrolytic degradation, persisting as recalcitrant solids in soil or sediment. researchgate.netmacromolchem.com

| Compound Type | Reaction with Water | Primary Product | Degradation Rate | Hydrolytic Stability |

|---|---|---|---|---|

| This compound (Monomer) | Rapid reaction with water | Decamethylene Diamine + CO2 | Fast (minutes to hours) | Low |

| Polyurea (Polymeric Product) | Very slow reaction with water | (Decomposition to diamine) | Extremely Slow (half-life >10,000 years) | Very High |

Atmospheric and Aquatic Transformation Pathways

When released into the atmosphere, the primary degradation pathway for diisocyanates is not reaction with water vapor in the gas phase, but rather oxidation by hydroxyl radicals (•OH). nih.gov The hydroxyl radical is considered the "detergent of the atmosphere" due to its high reactivity with most organic compounds. harvard.edu For aromatic diisocyanates like TDI and MDI, the atmospheric half-life due to this reaction is estimated to be approximately one day. nih.gov Aliphatic diisocyanates are also expected to be degraded by this mechanism. The oxidation process involves the abstraction of a hydrogen atom from the aliphatic chain, initiating a series of reactions that break down the molecule. copernicus.orgcopernicus.org

In aquatic environments or moist soil, the transformation of this compound is dominated by the formation of polyurea. As described in section 6.1, the initial hydrolysis yields decamethylene diamine. isca.in This resulting diamine is itself a highly reactive molecule that will readily react with any remaining this compound molecules. doxuchem.comreddit.com

This secondary reaction is a polymerization process:

Amine + Isocyanate → Urea Linkage

This reaction is extremely fast and results in the formation of long-chain polymers known as polyureas. mdpi.com Because this compound has two isocyanate groups and decamethylene diamine has two amine groups, a linear, high-molecular-weight polymer is formed. This polyurea is a solid, inert, and insoluble material that precipitates out of the water. canada.caamericanchemistry.com The formation of this insoluble polyurea is a key factor in the environmental fate of diisocyanates, as it effectively removes the reactive monomer from the environment and sequesters it into a highly stable polymeric form. americanchemistry.com

Biodegradation and Bioaccumulation Potential of this compound and its Derivatives

The potential for biodegradation and bioaccumulation of this compound and its derivatives is low, though for different reasons for the monomer and the resulting polymer.

This compound (Monomer) : The monomer itself is not expected to undergo significant biodegradation because it is unlikely to persist in the environment. epa.gov Its rapid hydrolysis into decamethylene diamine means that microorganisms will have very limited time for exposure and adaptation. epa.gov

Decamethylene Diamine : The hydrolysis product, decamethylene diamine, is a simpler molecule that would be subject to biodegradation by various microorganisms in soil and water. nih.gov Studies on other diamines, such as 1,6-hexanediamine, have shown that they can be degraded by bacteria and fungi. nih.gov

Polyurea : The resulting polyurea polymer has a very low potential for both biodegradation and bioaccumulation. As a high-molecular-weight, insoluble, and inert solid, it is highly resistant to enzymatic attack by microorganisms. researchgate.net Furthermore, its large size and insolubility prevent it from being taken up by organisms and crossing biological membranes, meaning it is not expected to bioaccumulate in the food chain. nih.gov

Environmental Impact Assessments and Life Cycle Analysis

A life cycle assessment (LCA) is a methodology used to evaluate the environmental impacts associated with all stages of a product's life, from raw material extraction through processing, manufacturing, use, and disposal ("cradle-to-grave"). nih.gov For a chemical like this compound, a "cradle-to-gate" assessment would quantify the inputs and outputs from raw material extraction to the point where the chemical leaves the production facility. alipa.org

While specific LCA data for this compound is not publicly available, the framework for such an analysis would be similar to that for other diisocyanates. nih.govresearchgate.net Key components would include:

| LCA Stage | Inputs Considered | Outputs / Emissions Considered |

|---|---|---|

| Raw Material Acquisition | Energy (fossil fuels), raw chemical precursors (e.g., from crude oil and natural gas) | Emissions from extraction and transport |

| Chemical Synthesis | Energy for reactors and separation processes, water, catalysts, precursor chemicals | Atmospheric emissions (VOCs, CO2), waterborne wastes, solid wastes |

| Product Storage & Transport | Energy for transport | Fugitive emissions, potential for spills |

The major environmental impacts are typically associated with the energy-intensive synthesis process and the fossil-fuel-based raw materials used. nih.gov

Photochemical smog is formed through a series of complex reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx) in the presence of sunlight. omicsonline.orgiosrjournals.org A key product of these reactions is ground-level ozone, a major component of smog. iosrjournals.org

While diisocyanates can be considered VOCs, laboratory studies conducted on analogous aromatic diisocyanates (TDI and MDI) have shown that their atmospheric degradation pathway via oxidation by hydroxyl radicals is not expected to result in increased ground-level ozone accumulation. nih.gov This suggests that accidental releases of this compound into the atmosphere are unlikely to be a significant contributor to the formation of photochemical smog. nih.gov

Occupational Health and Exposure Research of Decamethylene Diisocyanate

Exposure Assessment Methodologies

Research into the occupational health aspects of decamethylene diisocyanate, an aliphatic diisocyanate, is informed by the extensive body of work on other more commonly used diisocyanates, such as Methylene (B1212753) diphenyl diisocyanate (MDI), Toluene (B28343) diisocyanate (TDI), and Hexamethylene diisocyanate (HDI). Exposure assessment is a critical component of this research, aiming to quantify worker contact through various routes. The primary routes of occupational exposure to diisocyanates are inhalation of vapors or aerosols and direct skin contact with the liquid substance. cdc.gov Consequently, assessment methodologies are designed to evaluate both of these pathways to understand the total body burden and associated health risks. nih.govresearchgate.net

Inhalation Exposure Monitoring and Quantification

Monitoring the inhalation exposure to diisocyanates is technically challenging due to their high reactivity. semanticscholar.org Research methodologies focus on capturing and stabilizing the airborne compound for later analysis. The principles and techniques developed for compounds like HDI and MDI are applicable to this compound. Air sampling methods are designed to collect both vapor and aerosol phases, as both can be present in occupational settings, particularly during processes involving heating or spraying. nih.gov

Common research methods involve drawing a known volume of air through a sampling medium containing a derivatizing agent. This agent reacts with the isocyanate groups to form a stable, measurable compound. For instance, 1-(2-methoxyphenyl)piperazine (B120316) (1-2MP) is a reagent frequently used for this purpose. nih.gov The resulting urea (B33335) derivative is then analyzed in a laboratory, typically using high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS). nih.gov These methods allow for the sensitive quantification of the diisocyanate concentration in the air.

Below is a summary of common air monitoring techniques used for diisocyanates, which would be adapted for studies involving this compound.

| Sampling Method | Description | Analytical Technique | Typical Application |

|---|---|---|---|

| Impinger Sampling | Air is bubbled through a liquid solution containing a derivatizing agent. | HPLC, GC-MS | Area sampling; can capture both aerosols and vapors. |

| Coated Filter Sampling | Air is drawn through a filter (e.g., glass fiber) coated with a derivatizing agent. | HPLC, LC-MS/MS | Personal breathing zone sampling; efficient for capturing aerosols. nih.gov |

| Direct-Reading Instruments | Utilize treated paper tape technology where a color change indicates the presence and concentration of isocyanates. | Colorimetry | Provides real-time or near-real-time measurements for process monitoring or leak detection. |

Dermal Exposure Pathways and Significance

Research has increasingly recognized the significance of dermal exposure as a contributor to systemic diisocyanate absorption and, potentially, as a primary route for sensitization. nih.govresearchgate.net Skin contact can occur directly through splashes and spills or indirectly from touching contaminated surfaces or equipment. researchgate.net For this compound, which is a liquid at room temperature, these pathways are highly relevant.

Quantifying dermal exposure is complex, and various research methods have been developed. These include:

Wipe Sampling: Swabs or wipes are used to sample specific areas of the skin or personal protective equipment to determine the presence and amount of contamination.

Pad Sampling: Absorbent pads are placed on the skin in areas likely to be exposed.

Glove Dosimeters: Cotton gloves are worn under regular protective gloves to absorb any diisocyanate that permeates the outer layer, providing an integrated measure of hand exposure. researchgate.net

Studies on other diisocyanates have shown that significant skin exposure can occur even when airborne concentrations are very low. researchgate.net This highlights the necessity of assessing dermal pathways to conduct a comprehensive health risk assessment for this compound. The analytical methods for skin samples are similar to those for air samples, involving extraction, derivatization, and chromatographic analysis. nih.gov

Biomonitoring Strategies and Biomarker Development

Biomonitoring is a key methodology in occupational health research for assessing a worker's total absorbed dose of a chemical, integrating exposure from all routes, including inhalation and dermal contact. researchgate.net Due to the high reactivity of the isocyanate functional group (–N=C=O), parent diisocyanate compounds are not found in biological matrices like blood or urine. nih.gov Therefore, research focuses on identifying and quantifying their metabolic byproducts or reaction products with biological macromolecules.

The most common biomonitoring strategy for diisocyanates involves the analysis of their corresponding diamine metabolites in urine. nih.govnih.gov When this compound is absorbed into the body, it is hydrolyzed to form 1,10-diaminodecane (B146516) . sigmaaldrich.comsigmaaldrich.com This diamine is then excreted in the urine.

The standard analytical procedure involves the acid hydrolysis of a urine sample to release the diamine from any conjugates. The freed diamine is then extracted, derivatized, and quantified using sensitive techniques like GC-MS or LC-MS/MS. hse.gov.ukhbm4eu.eu For most aliphatic diisocyanates, such as HDI, the corresponding diamine metabolites have relatively short biological half-lives of 2 to 5 hours. nih.govhse.gov.uk This means that urinary diamine levels are good indicators of exposure within the preceding work shift.

The table below lists common industrial diisocyanates and their respective diamine metabolites measured in biomonitoring studies.

| Diisocyanate | Abbreviation | Corresponding Diamine Metabolite |

|---|---|---|

| This compound | - | 1,10-Diaminodecane |

| Hexamethylene diisocyanate | HDI | 1,6-Hexamethylenediamine (HDA) |

| Toluene diisocyanate | TDI | Toluenediamine (TDA) |

| Methylene diphenyl diisocyanate | MDI | Methylenedianiline (MDA) |

A second biomonitoring strategy involves the detection of adducts, which are formed when diisocyanates react covalently with proteins in the blood, such as hemoglobin (in red blood cells) and albumin (in plasma). researchgate.netnih.gov this compound, like other diisocyanates, is expected to form such adducts. These biomarkers have the advantage of longer biological half-lives, reflecting an integrated exposure over a longer period. hbm4eu.eu

Albumin Adducts: Have a half-life of approximately 20-25 days, providing a measure of short- to medium-term exposure. nih.gov

Hemoglobin Adducts: Have a half-life of about 120 days (the lifespan of a red blood cell), reflecting chronic or cumulative exposure over several months. hbm4eu.eu

Detection methods for these adducts are complex. One approach involves hydrolyzing the protein to release the corresponding diamine (e.g., 1,10-diaminodecane), which is then measured. researchgate.net More advanced research methods aim to identify and quantify specific adducts, such as the reaction product of the diisocyanate with an amino acid like lysine in albumin, which can provide a more specific biomarker of exposure to the parent diisocyanate versus the diamine. researchgate.netresearchgate.net

| Biomarker | Matrix | Half-Life | Exposure Timeframe Represented |

|---|---|---|---|

| Diamine Metabolite | Urine | Short (e.g., 2-5 hours for HDI) nih.govhse.gov.uk | Recent / End-of-shift |

| Albumin Adducts | Blood Plasma/Serum | ~20-25 days nih.gov | Short to Medium-term |

| Hemoglobin Adducts | Blood | ~120 days hbm4eu.eu | Long-term / Cumulative |

Health Impact Assessment and Toxicological Mechanisms (Focus on research aspects)

Research into the toxicological mechanisms of diisocyanates is fundamental to assessing their potential health impact. The primary health concern for this class of chemicals is sensitization. americanchemistry.commdpi.com The high electrophilicity of the isocyanate groups makes them very reactive toward nucleophilic functional groups in biological molecules, particularly the amino groups in proteins.

The formation of diisocyanate-protein adducts is considered a key initiating event in the mechanism of sensitization. researchgate.net These modified proteins can be recognized by the immune system as foreign, triggering an immune response. Subsequent exposure in a sensitized individual can then lead to an allergic reaction. For this compound, as with other diisocyanates, this reactivity is the basis for its potential to act as a sensitizer.

Toxicological research also investigates other potential health impacts. For some aromatic diisocyanates, there has been concern about potential carcinogenicity, often linked to their diamine metabolites. hbm4eu.euamericanchemistry.com For instance, the metabolites of TDI and MDI have been studied for genotoxic effects. hbm4eu.eu Research in this area for this compound would involve investigating the toxicological profile of its metabolite, 1,10-diaminodecane, and studying the potential for the parent compound or its adducts to interact with DNA. Animal studies are a cornerstone of this research, providing data on the toxicokinetics (absorption, distribution, metabolism, and excretion) and dose-response relationships for various health endpoints. diisocyanates.orgepa.gov

Hypersensitivity Pneumonitis Associated with Diisocyanate Exposure

While occupational asthma is the most frequent respiratory disease associated with diisocyanates, a rarer condition known as hypersensitivity pneumonitis (HP) can also occur. justia.com HP, or extrinsic allergic alveolitis, is an immune-mediated inflammatory disease affecting the lung's interstitial tissue, terminal bronchioles, and alveoli. It is caused by repeated inhalation of an inciting antigen, which can include chemical compounds like diisocyanates.

The pathogenesis of HP is thought to involve Type III (immune complex-mediated) and Type IV (cell-mediated) hypersensitivity reactions. Unlike the immediate response often seen in allergic asthma, HP symptoms can be acute, subacute, or chronic.

Acute HP: Symptoms such as fever, chills, cough, and shortness of breath may appear 4-8 hours after a high-level exposure.

Chronic HP: With long-term, lower-level exposure, symptoms can be more insidious, leading to progressive shortness of breath, fatigue, weight loss, and potentially irreversible pulmonary fibrosis.

Diagnosis can be challenging, but an occupational history is crucial. Various diisocyanates have been identified as causative agents for HP. justia.com

Carcinogenicity Studies and Epidemiological Considerations

The potential carcinogenicity of diisocyanates has been a subject of study, primarily focusing on MDI and TDI. The evidence from experimental and human studies remains inconclusive.

Epidemiological studies of workers in the polyurethane foam industry have not established a definitive link between diisocyanate exposure and an increased risk of cancer. These studies are often limited by factors such as short follow-up periods, young cohorts, and potential confounding factors like smoking.

| Study Focus | Key Findings | Limitations / Considerations |

|---|---|---|